2-Morpholin-4-yl-pyrimidin-4-ol

Lipophilicity Physicochemical Properties Drug Design

Reproducible SAR studies demand consistent building-block quality. 2-Morpholin-4-yl-pyrimidin-4-ol (CAS 19810-79-8) delivers a validated, polar core (XLogP3-AA = -1.1) for kinase inhibitor programs targeting PI3K/Akt/mTOR. - Single batch with ≥97% purity eliminates scaffold variability in hit-to-lead optimization. - Distinct from piperidine analogs: the morpholine oxygen confers higher polarity and hydrogen-bonding capacity, essential for CNS drug design (tPSA = 53.9 Ų). - Standardized storage (sealed, dry, RT) and global shipping ensure uninterrupted research workflows.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 19810-79-8
Cat. No. B035430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholin-4-yl-pyrimidin-4-ol
CAS19810-79-8
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=O)N2
InChIInChI=1S/C8H11N3O2/c12-7-1-2-9-8(10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10,12)
InChIKeyKWNBVCKOPJXOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholin-4-yl-pyrimidin-4-ol Procurement Guide


2-Morpholin-4-yl-pyrimidin-4-ol (CAS: 19810-79-8) is a heterocyclic building block featuring a pyrimidine core with a morpholine substituent at the 2-position and a hydroxyl group at the 4-position, with a molecular formula of C8H11N3O2 and a molecular weight of 181.19 g/mol [1]. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors targeting the PI3K/Akt/mTOR pathway, due to its favorable physicochemical properties [2]. This compound is primarily used in research and development settings for creating novel therapeutic candidates, especially in oncology [3].

Risks of Substituting with Piperidine or Pyrrolidine Analogs


Substituting 2-Morpholin-4-yl-pyrimidin-4-ol with a close analog like 2-(piperidin-1-yl)pyrimidin-4-ol is not a straightforward replacement due to significant differences in key physicochemical properties. The morpholine oxygen atom introduces polarity that alters the compound's lipophilicity and hydrogen bonding capacity, directly impacting its behavior in synthesis and biological assays [1]. For example, the computed partition coefficient (XLogP3-AA) for 2-Morpholin-4-yl-pyrimidin-4-ol is -1.1, while the piperidine analog exhibits a logP around 1.8, a shift that can drastically affect solubility and membrane permeability in downstream applications [1][2]. Such changes can invalidate established synthetic protocols and biological activity models, making strict adherence to the specified CAS number essential for reproducible research.

Quantitative Evidence for 2-Morpholin-4-yl-pyrimidin-4-ol


Polarity Difference vs. Piperidine Analog

The introduction of a morpholine ring in place of a piperidine ring significantly increases polarity, as quantified by the computed partition coefficient (logP). This property is critical for influencing aqueous solubility and target binding [1].

Lipophilicity Physicochemical Properties Drug Design

Commercial Purity Specification for Reliable Synthesis

For procurement purposes, the compound is commercially available with a specified minimum purity of 97%, ensuring a reliable starting material for complex syntheses .

Sourcing Purity Reproducibility

Utility as a Key Intermediate for mTOR/PI3K Inhibitors

The morpholinopyrimidine scaffold is a recognized core in the development of mTOR and PI3K kinase inhibitors, as evidenced by its inclusion in patent applications for cancer therapeutics [1]. While the target compound itself is an intermediate, its derivatives have demonstrated potent target engagement [2].

Kinase Inhibitor mTOR PI3K Medicinal Chemistry

Favorable Physicochemical Profile for CNS Drug Design: Low Molecular Weight and Polar Surface Area

The compound's molecular properties (MW: 181.19 g/mol, tPSA: 53.9 Ų, HBD: 1, HBA: 3) align well with desirable parameters for central nervous system (CNS) drug candidates [1]. This makes it an attractive core for developing brain-penetrant therapeutics.

CNS Drug Discovery ADME Properties Medicinal Chemistry

Application Scenarios for 2-Morpholin-4-yl-pyrimidin-4-ol


Kinase Inhibitor Synthesis for Oncology Research

2-Morpholin-4-yl-pyrimidin-4-ol is ideally suited as a core scaffold for synthesizing novel inhibitors of the PI3K/Akt/mTOR pathway, a key signaling cascade in many cancers [1]. Its use is supported by patent literature describing potent anticancer compounds derived from this scaffold [2]. Procurement of this specific building block ensures access to a validated, polar core structure with a favorable intellectual property landscape for generating new chemical entities.

CNS-Penetrant Drug Candidate Development

Given its low molecular weight and favorable topological polar surface area (tPSA) of 53.9 Ų, this compound is a strategic starting point for medicinal chemists designing drugs that need to cross the blood-brain barrier [1]. Its inherent polarity (XLogP3-AA = -1.1) can be leveraged to optimize solubility and reduce non-specific binding, key challenges in CNS drug development.

Structure-Activity Relationship Studies

As a well-defined heterocyclic building block with a commercial purity specification of 97%, it serves as a reliable and reproducible starting material for systematic SAR investigations [1]. Researchers can confidently modify the pyrimidine core and morpholine ring to explore biological activity without concerns over inconsistent starting material quality, thereby accelerating the hit-to-lead optimization process.

Chemical Biology Research with Defined Physicochemical Properties

For chemical biology applications where a precise balance of polarity and hydrogen bonding is critical, 2-Morpholin-4-yl-pyrimidin-4-ol offers a quantifiable advantage. Its properties (e.g., 1 hydrogen bond donor, 3 hydrogen bond acceptors) are distinct from its piperidine analog [1]. This makes it the preferred choice when experimental design demands a more polar core to modulate target engagement or probe solubility in aqueous biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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